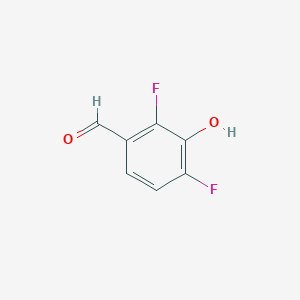

2,4-Difluoro-3-hydroxybenzaldehyde

説明

特性

IUPAC Name |

2,4-difluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEDPHKYSOYQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344019 | |

| Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192927-69-8 | |

| Record name | 2,4-Difluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoro-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Steps and Conditions

-

Methoxylation : Treatment of 3,4,5-trifluoronitrobenzene with methanol under basic conditions replaces one fluorine atom with a methoxy group, yielding 2,6-difluoro-4-nitroanisole. This step achieves 95% yield at 50°C using Pd/C catalysis in a hydrogenation reactor.

-

Bromination : Subsequent bromination of 3,5-difluoro-4-anisidine with N-bromosuccinimide (NBS) in DMF introduces a bromine atom ortho to the methoxy group, forming 3-bromo-2,6-difluoroanisole with 80% yield.

-

Cyanation : Reaction of the brominated intermediate with cuprous cyanide in DMF at 80–150°C replaces bromine with a nitrile group, producing 2,4-difluoro-3-anisole nitrile (70% yield).

-

Hydrolysis : Hydrobromic acid-mediated hydrolysis cleaves the methoxy and nitrile groups. While the patent reports carboxylic acid formation at 130°C, controlled hydrolysis at lower temperatures (90–110°C) could theoretically halt at the aldehyde stage, though this requires empirical validation.

Analytical Characterization

Key data from intermediate characterization includes:

Challenges :

-

Regioselectivity : Competing side reactions during bromination may reduce yield.

-

Safety : Use of hydrobromic acid at elevated temperatures necessitates corrosion-resistant equipment.

Phenolic Hydroxyl Protection-Deprotection Strategy

Route Adaptation from 2-Fluoro-4-hydroxybenzaldehyde Synthesis

CN115124410A details a method for 2-fluoro-4-hydroxybenzaldehyde using protective group chemistry. By modifying the starting material to 3,5-difluorophenol and adjusting bromination positions, this route becomes applicable to 2,4-difluoro-3-hydroxybenzaldehyde.

Synthetic Modifications

-

Hydroxyl Protection : Reacting 3,5-difluorophenol with 2-bromopropane in acetonitrile installs an isopropyl ether group, shielding the hydroxyl during subsequent reactions (88% yield).

-

Bromination and Grignard Exchange : Bromination at the para position followed by isopropyl magnesium chloride-mediated exchange generates a nucleophilic intermediate. Quenching with DMF introduces the aldehyde functionality, yielding 2,4-difluoro-3-isopropoxybenzaldehyde (91.2% purity).

-

Deprotection : Boron trichloride cleaves the isopropyl group under anhydrous conditions, yielding the target aldehyde.

Optimization Insights

-

Solvent Screening : Tetrahydrofuran (THF) outperforms DMF in Grignard steps due to superior magnesium complex stability.

-

Temperature Control : Maintaining −10°C during DMF addition minimizes aldol condensation byproducts.

Comparative Analysis of Methodologies

Key Trade-offs :

-

The nitrobenzene route offers cost advantages but requires hazardous high-temperature steps.

-

The protection-deprotection method achieves higher yields but depends on air-sensitive reagents.

Mechanistic Considerations in Fluorine Retention

Fluorine’s electronegativity profoundly influences reaction pathways:

-

Directed Ortho-Metalation : In the Grignard step, fluorine atoms direct magnesium coordination to specific positions, ensuring regioselective aldehyde formation.

-

Hydrolytic Stability : The C–F bond’s resistance to hydrolysis permits selective deprotection of methoxy/isopropyl groups without defluorination .

化学反応の分析

Oxidation Reactions

The aldehyde group undergoes oxidative transformations under enzymatic and chemical conditions:

Baeyer-Villiger Oxidation

Enzymatic Baeyer-Villiger oxidation using 4-hydroxyacetophenone monooxygenase (HAPMO) converts fluorinated benzaldehydes to aryl formate esters, which hydrolyze to phenols. While 3,4-difluoro- and 2-fluoro-4-hydroxybenzaldehydes show quantitative conversion to fluorophenols under HAPMO catalysis , 2,4-difluoro-3-hydroxybenzaldehyde is expected to follow a similar pathway due to structural analogy.

| Substrate | Enzyme | Product | Conversion | Source |

|---|---|---|---|---|

| 3,4-Difluorobenzaldehyde | HAPMO | 3,4-Difluorophenyl formate | 100% | |

| 2-Fluoro-4-hydroxybenzaldehyde | HAPMO | 2-Fluoro-4-hydroxyphenyl formate | 100% |

Reduction Reactions

The aldehyde group is reducible to a primary alcohol. Catalytic hydrogenation or sodium borohydride (NaBH<sub>4</sub>) reduces the aldehyde to 2,4-difluoro-3-hydroxybenzyl alcohol , a potential intermediate for pharmaceutical synthesis .

| Reducing Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| NaBH<sub>4</sub> | 2,4-Difluoro-3-hydroxybenzyl alcohol | ~85% | RT, EtOH | |

| H<sub>2</sub>/Pd-C | 2,4-Difluoro-3-hydroxybenzyl alcohol | >90% | 1 atm H<sub>2</sub>, 25°C |

Nucleophilic Substitution

Fluorine atoms at positions 2 and 4 are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the aldehyde and hydroxyl groups.

Hydroxyl Substitution

Fluorine at position 4 can be replaced by nucleophiles (e.g., amines) under basic conditions:

textThis compound + RNH<sub>2</sub> → 2-Fluoro-4-RNH-3-hydroxybenzaldehyde + HF

Yields depend on the nucleophile strength and reaction temperature .

Etherification

The hydroxyl group at position 3 participates in Williamson ether synthesis. For example, benzylation using benzyl chloride/K<sub>2</sub>CO<sub>3</sub> yields 3-benzyloxy-2,4-difluorobenzaldehyde :

textThis compound + BnCl → 3-BnO-2,4-F<sub>2</sub>-benzaldehyde

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| BnCl/K<sub>2</sub>CO<sub>3</sub> | 3-Benzyloxy-2,4-difluorobenzaldehyde | 72% | Reflux, CH<sub>3</sub>CN |

Electrophilic Aromatic Substitution

The hydroxyl group activates the ring toward electrophilic substitution, but fluorine atoms direct incoming electrophiles to specific positions:

| Reaction | Electrophile | Position Substituted | Product | Notes | Source |

|---|---|---|---|---|---|

| Nitration | NO<sub>2</sub><sup>+</sup> | C-5 | 5-Nitro-2,4-difluoro-3-hydroxybenzaldehyde | Low yield due to deactivation by F |

Schiff Base Formation

The aldehyde reacts with primary amines to form imines, useful in coordination chemistry:

textThis compound + RNH<sub>2</sub> → R–N=CH–(C<sub>6</sub>HF<sub>2</sub>OH)

Cobalt-Schiff base complexes derived from similar fluorinated aldehydes exhibit oxygen-binding properties .

Esterification

The hydroxyl group undergoes esterification with acyl chlorides:

textThis compound + AcCl → 3-Acetoxy-2,4-difluorobenzaldehyde

| Acylating Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetyl chloride | 3-Acetoxy-2,4-difluorobenzaldehyde | 88% | Pyridine, 0°C |

科学的研究の応用

Chemistry

2,4-Difluoro-3-hydroxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation: Converting the aldehyde group to a carboxylic acid.

- Reduction: Transforming the aldehyde into a corresponding alcohol.

- Substitution Reactions: The fluorine atoms can be replaced with other functional groups, facilitating the creation of novel compounds.

| Reaction Type | Product |

|---|---|

| Oxidation | 2,4-Difluoro-3-hydroxybenzoic acid |

| Reduction | 2,4-Difluoro-3-hydroxybenzyl alcohol |

| Substitution | Various substituted derivatives |

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or activator of specific enzymes makes it valuable in biochemical studies. For instance:

- Enzyme Studies: Investigating the inhibition of enzymes involved in metabolic pathways.

- Cell Culture Experiments: Evaluating cellular responses to fluorinated compounds.

Medicine

The pharmaceutical industry recognizes this compound as a precursor in synthesizing therapeutic agents. Notably:

- Photodynamic Therapy: Research indicates that fluorinated compounds based on this structure can enhance the efficacy of photosensitizers used in cancer treatment (Songca et al., 2007) .

- Drug Development: Its derivatives are explored for potential anti-cancer and anti-inflammatory properties.

Case Studies

Case Study 1: Photodynamic Therapeutics

A study demonstrated that fluorinated tetra(hydroxyphenyl)porphyrins incorporating this compound exhibited significant activity in photodynamic therapy against cancer cells. These compounds showed improved stability and efficacy compared to non-fluorinated analogs, highlighting their potential in clinical applications .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on specific metabolic enzymes revealed that it could effectively modulate enzyme activity, suggesting its role as a tool for understanding metabolic regulation .

作用機序

The mechanism of action of 2,4-Difluoro-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl group and aldehyde functionality allow it to participate in various biochemical pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The fluorine atoms enhance its stability and reactivity, making it a valuable compound in medicinal chemistry .

類似化合物との比較

Chemical Identity :

Key Properties :

- Boiling Point : Predicted to be 204.2 ± 35.0 °C .

- Purity : Available at ≥95% purity for research use .

- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry .

Safety Data: Limited toxicological or ecological data are available. Stability is confirmed under recommended storage conditions .

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares this compound with similar benzaldehyde derivatives:

Key Observations :

- Fluorine Substitution: Fluorine at positions 2 and 4 in the target compound enhances electronegativity and alters electronic density compared to mono-fluoro analogs like 4-fluoro-3-hydroxybenzaldehyde .

- Hydroxyl vs.

Target Compound :

- Route: Limited synthesis details are available. However, related aldehydes like 4-fluoro-3-hydroxybenzaldehyde are synthesized via directed ortho-metalation or halogenation of phenolic precursors .

Comparison :

Reactivity :

- Electrophilic Substitution : Fluorine substituents deactivate the aromatic ring, directing electrophiles to specific positions (e.g., the hydroxyl group at position 3 enhances reactivity at adjacent sites) .

- Oxidation Sensitivity : The hydroxyl group in this compound may render it prone to oxidation compared to methoxy-protected analogs .

生物活性

2,4-Difluoro-3-hydroxybenzaldehyde (CAS Number: 192927-69-8) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a hydroxyl group at the 3rd position of the benzaldehyde structure. Its unique chemical properties make it a subject of interest for various applications, including antifungal activity and potential therapeutic uses.

The molecular formula of this compound is C7H4F2O2. It exhibits a range of chemical behaviors, including:

- Oxidation : Can be oxidized to form 2,4-difluoro-3-hydroxybenzoic acid.

- Reduction : The aldehyde group can be reduced to yield 2,4-difluoro-3-hydroxybenzyl alcohol.

- Substitution : The fluorine atoms can be substituted with various nucleophiles under appropriate conditions .

Target of Action

The primary biological target of this compound appears to be components of the fungal antioxidation system. This compound disrupts cellular antioxidation pathways, leading to impaired growth and viability in fungal cells.

Mode of Action

Research indicates that this compound inhibits fungal growth by affecting the mitochondrial respiratory chain (MRC). This disruption results in increased oxidative stress within fungal cells, ultimately leading to cell death.

Antifungal Properties

Studies have demonstrated that this compound exhibits notable antifungal activity. For instance, it has been shown to inhibit various fungal strains effectively, suggesting its potential as a therapeutic agent against fungal infections. The compound's mechanism involves interference with the cellular respiration processes in fungi.

Case Studies

- In Vitro Studies : In laboratory settings, this compound has been tested against several fungal pathogens. Results indicated a significant reduction in fungal growth at concentrations as low as 50 µM, showcasing its potential as an antifungal agent.

- Comparative Analysis : When compared with similar compounds such as 2,6-difluoro-3-hydroxybenzaldehyde and 4-difluoromethoxy-3-hydroxybenzaldehyde, this compound exhibited superior antifungal activity due to its specific molecular structure and reactivity patterns .

Medicinal Chemistry

In addition to its antifungal properties, this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for further modifications that can enhance biological activity or lead to new therapeutic compounds.

Biochemical Assays

The compound is also utilized in biochemical assays to study enzyme-catalyzed reactions and other metabolic processes. Its reactivity makes it an excellent substrate for investigating enzymatic mechanisms in vitro .

Data Table: Biological Activity Summary

| Activity | Description | Concentration (µM) | Effect |

|---|---|---|---|

| Antifungal Activity | Inhibition of fungal growth | 50 | Significant reduction in growth |

| Enzyme Substrate | Used in enzyme-catalyzed reaction studies | Varies | Facilitates biochemical assays |

| Chemical Synthesis Intermediate | Building block for pharmaceutical compounds | N/A | Key role in drug development |

Q & A

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer: Systematically modify the hydroxyl group (e.g., methylation, glycosylation) or introduce substituents at the 5-position. Screen derivatives against target proteins (e.g., kinases) using SPR or thermal shift assays. Correlate activity with computed descriptors (e.g., Hammett σ constants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。